molecular formula C19H26N2O2 B5692148 6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one

Cat. No.: B5692148
M. Wt: 314.4 g/mol
InChI Key: FLRWKMSNRSSEPK-UHFFFAOYSA-N
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Description

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one is a complex organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an acetyl group, a dipropylamino group, and a methyl group attached to a quinolinone core. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-9-21(10-6-2)12-17-13(3)20-18-8-7-15(14(4)22)11-16(18)19(17)23/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRWKMSNRSSEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent like dipropylamine.

    Methylation: The final methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the substituent introduced.

Scientific Research Applications

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    6-acetyl-4-methylquinolin-2(1H)-one: Similar structure but lacks the dipropylamino group.

    3-(dipropylamino)methyl-2-methylquinolin-4-one: Similar structure but lacks the acetyl group.

Uniqueness

6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one is unique due to the presence of both the acetyl and dipropylamino groups, which may contribute to its distinct biological activities and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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